molecular formula C9H12BrNO B1405423 6-Bromo-3-isopropoxy-2-methylpyridine CAS No. 1392466-94-2

6-Bromo-3-isopropoxy-2-methylpyridine

Cat. No. B1405423
M. Wt: 230.1 g/mol
InChI Key: WNPJAXOQIIQTOM-UHFFFAOYSA-N
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Description

“6-Bromo-3-isopropoxy-2-methylpyridine” is a chemical compound with the CAS Number: 1392466-94-2 . It has a molecular weight of 230.1 .

Scientific Research Applications

Synthesis and Functionalisation

6-Bromo-3-isopropoxy-2-methylpyridine is a compound that can be used in various synthesis and functionalization processes. For instance, it can be involved in the selective bromination of related pyridine derivatives, enabling the regioselective introduction of various electrophiles (Gray, Konopski, & Langlois, 1994). Additionally, its bromination reactions are considered satisfactory for synthetic methods, especially in mediums like fuming sulfuric acid (Does & Hertog, 2010).

Applications in Multicomponent Chemistry

This compound is also significant in the development of novel convertible isocyanides for multicomponent chemistry. 2-Bromo-6-isocyanopyridine, a related compound, has been identified as optimal in terms of stability and synthetic efficiency, demonstrating its utility in this field (van der Heijden, Jong, Ruijter, & Orru, 2016).

Intermediate in Pharmaceutical Synthesis

2-Amino-6-bromopyridine and its derivatives, closely related to 6-Bromo-3-isopropoxy-2-methylpyridine, are important intermediates in pharmaceutical synthesis. They have been used in processes like diazotization, bromination, oxidation, and chlorination to produce various pharmaceutical products (Liang, 2010).

Ligand Synthesis for Complexation

Compounds such as 5′-methyl-2,2′-bipyridine-6-carboxylic acid, derived from similar bromo-substituted pyridines, are synthesized for use as ligands in complexation reactions, particularly with lanthanide(III) cations. These reactions have potential applications in fields like coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).

Role in Organic Synthesis

6-Bromo-3-isopropoxy-2-methylpyridine is also relevant in organic synthesis, serving as a precursor or intermediate in various chemical reactions. These include Suzuki cross-coupling reactions, which are pivotal in creating novel pyridine derivatives with applications in medicinal chemistry and materials science (Ahmad et al., 2017).

Electrocatalytic Applications

Another application is in electrocatalytic processes, such as the carboxylation of related bromopyridine compounds with CO2, demonstrating potential in green chemistry and carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).

properties

IUPAC Name

6-bromo-2-methyl-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPJAXOQIIQTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-isopropoxy-2-methylpyridine

Synthesis routes and methods

Procedure details

6-Bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol) was dissolved in DMF (100 mL). K2CO3 (19.3 g, 139.6 mmol) and 2-bromopropane (13.1 ml, 139.6 mmol) were added to the solution and the reaction mixture was heated at 100° C. overnight. The reaction mixture was poured onto a mixture of water and EtOAc (200 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×). The combined organic layers were dried (Na2SO4) and concentrated in vacuo. The crude oil was purified by silica gel column chromatography (0-20% ethyl acetate/heptanes) to give 6-bromo-3-isopropoxy-2-methylpyridine (10.9 g, 85%) as a yellow oil. 1H-NMR (300 MHz, CDCl3) 1.42 (d, 6H), 2.48 (s, 3H), 4.65 (m, 1H), 7.20 (d, 1H), 8.04 (d, 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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